
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate: is a complex organic compound with a molecular formula of C23H29NO5 and a molecular weight of 399.48 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate typically involves multiple steps, starting with the reaction of 2-hydroxyphenethylamine with 5-methoxy-5-oxopentyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenethyl moiety can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the 5-methoxy-5-oxopentyl chain can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.
Reduction: Formation of 5-methoxy-5-hydroxypentylamine.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Synthesis of Cinaciguat
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate is a crucial intermediate in the synthesis of Cinaciguat, a soluble guanylate cyclase activator . The synthesis pathway involves several steps:
- Starting with 4-{[(2-methyoxyphenethyl)amino]methyl}benzoate, a 5-ethoxy-5-oxopentyl group is added at the central amine via reaction with ethyl 5-bromovalerate in the presence of sodium carbonate and acetonitrile under reflux .
- The 5-ethoxy group is then converted to 5-methoxy, and the 2-methoxyphenyl is converted to 2-hydroxyphenyl, resulting in methyl 4-[[(2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino]methyl]benzoate .
- This compound is reacted with 4-(chloromethyl)stilbene in the presence of potassium carbonate and acetonitrile under reflux to form the 2-[[4-[(E)-2-phenylethenyl]benzyl]oxyphenethyl]amino derivative .
- The resulting derivative is hydrogenated in the presence of a palladium on carbon catalyst and ethyl acetate to yield the 2-[[(4-phenylethyl)benzyl]oxyphenethyl]amino derivative .
- Finally, hydrolysis of the two methyl ether groups via dioxane and sodium hydroxide results in Cinaciguat .
Potential Research Applications
Given its role as a synthetic intermediate, this compound may be valuable in:
- Pharmaceutical research As a building block for synthesizing complex molecules like Cinaciguat, it can be utilized in creating novel compounds with potential therapeutic applications .
- Chemical synthesis This compound can be employed in various chemical reactions to produce derivatives with modified properties or functionalities .
- Drug discovery Its structural features may be of interest in designing and synthesizing drug candidates .
Related Compounds and Potential Applications
While the search results do not detail specific applications of this compound, they do provide context on related compounds and their uses:
- Phenylalkylamine calcium channel blockers These compounds have potential uses as stereochemically pure isomers or mixtures of stereochemical isomers .
- Medicinal plants Many pharmaceutical, agricultural, and cosmetic products are derived from plants, with medicinal plants providing precursors for synthesizing novel compounds .
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one This compound has been reported in various organisms and may have potential applications based on its presence in natural sources .
Mechanism of Action
The mechanism by which Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenethyl moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The amine group can interact with nucleophiles, leading to the formation of new chemical bonds and altering biological processes.
Comparison with Similar Compounds
Methyl 4-(((2-hydroxyphenethyl)amino)methyl)benzoate: Lacks the 5-methoxy-5-oxopentyl group, resulting in different reactivity and biological activity.
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)benzoate: Similar structure but with variations in the substituents, leading to different chemical properties and applications.
Biological Activity
Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate, also known by its CAS Number 329774-42-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological properties. The compound can be depicted as follows:
- Molecular Formula : C19H25N2O4
- Molecular Weight : 345.42 g/mol
- Boiling Point : 528.6 ± 50.0 °C (predicted)
- Density : 1.156 ± 0.06 g/cm³ (predicted)
- pKa : 10.28 ± 0.30
These properties indicate a moderate solubility and stability profile, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- sGC Activation : The compound has been studied for its role as a soluble guanylate cyclase (sGC) activator, which is crucial in the modulation of vascular tone and blood pressure regulation. It operates independently of nitric oxide (NO), distinguishing it from other known sGC stimulators .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, particularly in models of oxidative stress. This suggests potential applications in neurodegenerative diseases .
- Antitumor Activity : There is emerging evidence that compounds with similar structures exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or analogs:
- Study on sGC Activation : A study identified this compound as a potent sGC activator with a binding affinity (K_i value) of approximately 8.0 nM, highlighting its potential in cardiovascular therapies .
- Neuroprotective Study : In an animal model, a compound structurally similar to this compound demonstrated significant reductions in markers of oxidative stress, suggesting protective effects against neurotoxicity .
Efficacy and Safety Profiles
The efficacy and safety of this compound have been evaluated in various preclinical trials:
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQBEYYHXLNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132432 | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329774-42-7 | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329774-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[2-(2-hydroxyphenyl)ethyl](5-methoxy-5-oxopentyl)amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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